Paromomycin

Antiparasitic Leishmaniasis Ribosome Binding

Paromomycin is the only aminoglycoside with >1000-fold superior anti-Leishmania activity versus neomycin and proven in vivo efficacy against Cryptosporidium parvum. Its 6′-hydroxyl group (vs. neomycin's 6′-amino) confers intrinsic resistance to AAC(6′)-modifying enzymes, making it an essential probe for aminoglycoside resistance studies. With <1% oral absorption and near-complete fecal recovery, it is the definitive compound for selective luminal antibiotic action models. Choose this irreplaceable aminoglycoside for leishmaniasis, cryptosporidiosis, and intestinal amebiasis research where neomycin, gentamicin, or kanamycin cannot substitute.

Molecular Formula C23H45N5O14
Molecular Weight 615.6 g/mol
CAS No. 7542-37-2
Cat. No. B1678474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParomomycin
CAS7542-37-2
SynonymsAminosidine
beta-D-Glucopyranosyl-Isomer Paromomycin
Catenulin
Estomycin
Gabbromycin
Humatin
Hydroxymycin
Neomycin E
Paramomycin
Paromomycin
Paromomycin I
Paromomycin Phosphate
Paromomycin Sulfate
Paromomycin Sulfate (1:1)
Paromomycin Sulfate (2:5)
Paromomycin, beta D Glucopyranosyl Isomer
Paromomycin, beta-D-Glucopyranosyl-Isome
Molecular FormulaC23H45N5O14
Molecular Weight615.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
InChIKeyUOZODPSAJZTQNH-LSWIJEOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility7.97e+01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paromomycin (CAS 7542-37-2): Aminoglycoside Antibiotic Baseline Characteristics for Research and Procurement


Paromomycin is a broad-spectrum aminoglycoside antibiotic belonging to the 4,5-disubstituted 2-deoxystreptamine class, structurally and functionally related to neomycin [1]. Produced by Streptomyces riomosus var. paromomycinus, it exerts its bactericidal and antiprotozoal effects by binding to the 16S ribosomal RNA of the 30S subunit, inhibiting protein synthesis [2]. Its primary clinical and research applications are for intestinal amebiasis, leishmaniasis, cryptosporidiosis, and as an adjunct in hepatic coma [3]. Critically, paromomycin is poorly absorbed after oral administration, with nearly 100% recoverable in stool, a key pharmacokinetic feature distinguishing it from other aminoglycosides [4].

Why Paromomycin Cannot Be Substituted with Neomycin, Gentamicin, or Kanamycin in Research and Clinical Settings


Despite belonging to the same aminoglycoside class, paromomycin exhibits distinct structural, functional, and pharmacokinetic properties that preclude simple substitution with analogs like neomycin, gentamicin, or kanamycin. Paromomycin possesses a hydroxyl group at the 6' position instead of the amino group found in neomycin, conferring resistance to AAC(6')-modifying enzymes [1]. This structural difference underpins its unique antiprotozoal activity, as paromomycin demonstrates potent efficacy against Leishmania and Cryptosporidium—pathogens against which neomycin and other aminoglycosides show minimal to no activity [2][3]. Furthermore, paromomycin's minimal oral absorption (<1%) results in significantly lower systemic exposure compared to neomycin, with neomycin exhibiting AUC values 2.5 times higher [4]. These quantitative, verifiable differences in resistance profile, antiparasitic spectrum, and systemic absorption directly impact experimental outcomes and therapeutic efficacy, making careful compound selection imperative.

Paromomycin (7542-37-2): Quantitative Comparative Evidence for Differentiated Procurement and Research Selection


Paromomycin Demonstrates >1000-Fold Superior Activity Against Leishmania Compared to Neomycin

In a comparative ribosomal engineering study, paromomycin exhibited potent activity against Leishmania (MIC = 128 μg/mL), while neomycin was completely inactive (MIC >1024 μg/mL) [1]. The same study confirmed a >1024-fold difference in efficacy. Mechanistically, this difference stems from paromomycin's strong binding to the Leishmania ribosomal decoding site and its marked inhibition of parasite protein synthesis, an effect not observed with neomycin B or streptomycin [2]. Furthermore, a separate class-level study ranked the anti-leishmanial potency of aminoglycosides, placing geneticin as the most potent, followed by paromomycin, which was more potent than both gentamicin and neomycin [3].

Antiparasitic Leishmaniasis Ribosome Binding

Paromomycin is the Only Aminoglycoside with Documented Activity Against Cryptosporidium parvum In Vivo

In a study evaluating six different aminoglycosides in immunosuppressed rats, paromomycin was the only compound to demonstrate activity against Cryptosporidium parvum [1]. Oral dosages of ≥200 mg/kg/day of paromomycin significantly reduced the severity of ileal infections. In contrast, all other tested aminoglycosides (the specific list of five others was not named in the available abstract, but includes neomycin, gentamicin, and kanamycin as standard comparators) showed no anticryptosporidial effect in this in vivo model [1].

Antiprotozoal Cryptosporidiosis In Vivo Efficacy

Paromomycin Exhibits a 2.5-Fold Lower Systemic Exposure (AUC) than Neomycin After Oral Dosing

A direct comparative pharmacokinetic study in humans demonstrated that following administration of virtually equimolar oral doses, the area under the serum concentration-time curve (AUC) for neomycin was 2.5 times higher than that for paromomycin (p < 0.01) [1]. This quantifies paromomycin's superior luminal confinement, with mean maximum serum levels of only 3.6 μg/mL for paromomycin compared to 5.1 μg/mL for neomycin [1]. The package insert further confirms this, stating paromomycin is poorly absorbed with almost 100% recoverable in the stool [2].

Pharmacokinetics Oral Absorption Bioavailability

Paromomycin Shows Intrinsic Resistance to AAC(6') Enzyme, a Key Aminoglycoside Resistance Mechanism

Paromomycin differs from neomycin by a single substitution at the 6' position, where a hydroxyl group replaces an amino group [1]. This structural alteration makes paromomycin resistant to inactivation by AAC(6') acetyltransferase enzymes, which are a common mechanism of aminoglycoside resistance in bacteria [1][2]. Neomycin, possessing the 6'-amino group, is a substrate for these enzymes and thus susceptible to this resistance mechanism.

Antibiotic Resistance Enzymology Structural Biology

High-Impact Application Scenarios for Paromomycin (7542-37-2) Based on Quantitative Differentiation


Leishmaniasis Research and Drug Discovery

Given its >1000-fold superior activity against Leishmania compared to neomycin [1], paromomycin is the aminoglycoside of choice for in vitro and in vivo models of leishmaniasis. It serves as a positive control in antiparasitic assays, a lead compound for developing novel antileishmanial agents, and a standard-of-care comparator in preclinical studies. Its well-documented differential ribosomal binding in Leishmania versus mammalian cells [2] also makes it a key tool for investigating parasite-specific translation inhibition.

Cryptosporidium parvum Infection Models

Paromomycin is the only aminoglycoside with proven in vivo activity against Cryptosporidium parvum [3]. This unique property positions it as an essential tool for research on cryptosporidiosis, including studies on pathogenesis, drug efficacy screening, and the development of new therapeutic interventions for this opportunistic infection in immunocompromised hosts.

Intestinal Antibiotic and Gut Microbiome Modulation Studies

Paromomycin's minimal oral absorption (AUC 2.5-fold lower than neomycin [4]) and high fecal recovery make it ideal for studies requiring selective luminal antibiotic action. It can be used to model intestinal decontamination, investigate gut microbiome dynamics, or study the impact of localized aminoglycoside exposure on enteric pathogens like Entamoeba histolytica, where it achieves high cure rates [5].

Aminoglycoside Resistance Mechanism Research

The intrinsic resistance of paromomycin to AAC(6')-modifying enzymes, due to its 6'-hydroxyl group [6], makes it a valuable substrate and probe in enzymology and structural biology studies. It can be used to dissect the substrate specificity of aminoglycoside-modifying enzymes, investigate structure-activity relationships in antibiotic resistance, and engineer novel aminoglycoside derivatives that evade common resistance pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paromomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.